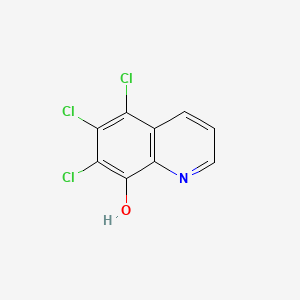

5,6,7-Trichloroquinolin-8-ol

Description

5,7-Dichloroquinolin-8-ol (CAS 773-76-2), also known as chloroxine or halquinol, is a halogenated quinoline derivative with the molecular formula C₉H₅Cl₂NO and a molecular weight of 214.05 Da . It features chlorine atoms at positions 5 and 7 of the quinoline ring and a hydroxyl group at position 8. This compound is notable for its planar molecular geometry, as revealed by X-ray crystallography, and its ability to form hydrogen-bonded dimers via interactions between the hydroxyl group and the nitrogen atom of a symmetry-related molecule .

5,7-Dichloroquinolin-8-ol has applications as an antiseptic and disinfectant, though it forms fewer metal chelates compared to its parent compound, quinolin-8-ol, due to steric and electronic effects of the chlorine substituents . It is also recognized as Clioquinol Impurity B in pharmaceutical contexts .

Properties

IUPAC Name |

5,6,7-trichloroquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl3NO/c10-5-4-2-1-3-13-8(4)9(14)7(12)6(5)11/h1-3,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCYJDCBBSWMOTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C(=C2Cl)Cl)Cl)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30325359 | |

| Record name | NSC409789 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5541-71-9 | |

| Record name | NSC409789 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409789 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC409789 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7-Trichloroquinolin-8-ol typically involves the chlorination of quinolin-8-ol. One common method includes the reaction of quinolin-8-ol with chlorine gas in the presence of a suitable solvent such as chloroform. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 5, 6, and 7 positions of the quinoline ring .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

5,6,7-Trichloroquinolin-8-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolin-8-one derivatives.

Reduction: Reduction reactions can convert it into less chlorinated quinoline derivatives.

Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

5,6,7-Trichloroquinolin-8-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.

Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,6,7-Trichloroquinolin-8-ol involves its interaction with various molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The compound’s ability to chelate metal ions also plays a role in its biological activity .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The biological and chemical properties of quinolin-8-ol derivatives are highly influenced by the position and nature of substituents. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Key Quinolin-8-ol Derivatives

Metal Chelation Capacity

- Quinolin-8-ol: Forms numerous stable metal chelates (e.g., with Fe³⁺, Al³⁺) due to unhindered coordination sites .

- 5,7-Dichloroquinolin-8-ol: Limited chelation due to chlorine-induced steric hindrance and electron withdrawal, which reduce electron density at the hydroxyl and nitrogen sites .

- Clioquinol: The iodine atom at position 7 enhances lipophilicity and alters chelation dynamics, favoring interactions with Cu²⁺ and Zn²⁺ in biological systems .

Structural Insights from Crystallography

- 5,7-Dichloroquinolin-8-ol: Forms hydrogen-bonded dimers (O–H···N interactions) with a planar geometry (mean σ(C–C) = 0.003 Å) .

Biological Activity

5,6,7-Trichloroquinolin-8-ol, a member of the quinoline family, has garnered attention for its diverse biological activities. This compound exhibits significant potential in medicinal chemistry due to its interactions with various biological targets. This article reviews the biological activity of this compound, summarizing key findings from scientific literature, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of three chlorine atoms and a hydroxyl group on the quinoline ring. Its chemical formula is C9H4Cl3N and it has a molecular weight of approximately 232.49 g/mol. The compound's structure contributes to its reactivity and interaction with biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it affects the activity of certain kinases and phosphatases that are crucial for cellular signaling.

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as some fungal strains.

Biological Activities

-

Anticancer Properties :

- Several studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

- A notable study reported that the compound significantly reduced tumor growth in animal models when administered at specific dosages.

-

Antimicrobial Effects :

- The compound was tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, showing promising results with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics.

-

Anti-inflammatory Activity :

- In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases.

Case Study 1: Anticancer Efficacy

A study conducted on human cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis.

Case Study 2: Antimicrobial Testing

In a comparative study assessing the antimicrobial activity of various quinoline derivatives, this compound exhibited superior activity against Candida albicans, with an MIC value significantly lower than that of conventional antifungal agents.

Data Table: Biological Activities Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.